3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione, also referred to as N3-benzoyl-5-bromouracil, is a disubstituted pyrimidine-2,4-dione derivative with the molecular formula C11H7BrN2O3 and a molecular weight of 295.09 g/mol. It features a benzoyl protecting group at the N3 position and a bromine atom at the C5 position of the uracil scaffold.

Molecular Formula C11H7BrN2O3
Molecular Weight 295.09 g/mol
CAS No. 206762-91-6
Cat. No. B12899551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione
CAS206762-91-6
Molecular FormulaC11H7BrN2O3
Molecular Weight295.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N2C(=O)C(=CNC2=O)Br
InChIInChI=1S/C11H7BrN2O3/c12-8-6-13-11(17)14(10(8)16)9(15)7-4-2-1-3-5-7/h1-6H,(H,13,17)
InChIKeyHXAQVKAWRUEHEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione (CAS 206762-91-6): Procurement-Relevant Identity and Structural Class


3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione, also referred to as N3-benzoyl-5-bromouracil, is a disubstituted pyrimidine-2,4-dione derivative with the molecular formula C11H7BrN2O3 and a molecular weight of 295.09 g/mol . It features a benzoyl protecting group at the N3 position and a bromine atom at the C5 position of the uracil scaffold. This compound belongs to the class of N3-acylated 5-halogenouracils, which are widely employed as synthetic intermediates for regioselective N1-functionalization and as substrates for palladium-catalyzed cross-coupling reactions, enabling access to diverse 5-aryl/alkynyl uracil libraries [1].

Why 5-Bromouracil or N1-Benzoyluracil Cannot Substitute for 3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione in Procurement


Generic substitution with simple 5-bromouracil or positional isomers such as N1-benzoyluracil fails because the specific N3-benzoyl-5-bromo substitution pattern simultaneously enables two orthogonal synthetic handles: (i) the N3-benzoyl group acts as a temporary protecting group that directs alkylation exclusively to the N1 position, a regioselectivity not achievable with unprotected uracil or N1-protected isomers ; and (ii) the C5-Br serves as a competent leaving group for transition metal-catalyzed cross-coupling, whereas the N3-benzoyl group remains stable under these conditions, preventing unwanted side reactions at the ring nitrogen [1]. This orthogonal reactivity profile is absent in singly modified analogs.

Quantitative Differentiation Evidence for 3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione Versus Structural Analogs


LogP Shift: >100-Fold Lipophilicity Increase Over Parent 5-Bromouracil

The N3-benzoyl substitution in 3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione increases calculated logP by approximately 2.0 log units compared to the parent 5-bromouracil scaffold, representing over a 100-fold increase in octanol-water partition coefficient [1]. This lipophilicity enhancement is critical for membrane permeability in cell-based assays and for modulating non-specific protein binding, yet is achieved without sacrificing the C5-Br synthetic handle.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Regioselective N1-Alkylation Enabled by N3-Benzoyl Protection: Differential Reactivity vs. 5-Bromouracil

N3-Benzoyl-5-bromouracil derivatives enable exclusive N1-alkylation under Mitsunobu conditions, whereas 5-bromouracil itself yields mixtures of N1- and N3-alkylated products due to competing tautomeric reactivity . The N3-benzoyl group acts as a temporary protecting group that is subsequently removed under mild basic hydrolysis, providing a two-step route to N1-monosubstituted 5-bromouracils with reported overall yields of 52–84% across a range of alcohol substrates [1].

Synthetic Methodology Nucleoside Chemistry Regioselective Synthesis

C5-Br as a Cross-Coupling Handle: Differential Synthetic Utility Compared to 3-Benzoyluracil (Non-Halogenated Analog)

The C5-Br atom in 3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione enables Pd-catalyzed direct arylation with simple arenes in the presence of TBAF, providing access to 5-aryl uracil derivatives [1]. In contrast, 3-benzoyluracil (CAS 30818-17-8), which lacks the C5 halogen, cannot participate in this bond-forming reaction and requires pre-functionalization (e.g., lithiation or directed C-H activation) for C5 diversification, adding synthetic steps and reducing overall efficiency [1].

Synthetic Chemistry Cross-Coupling Library Synthesis

Molecular Weight and PSA Differentiation from 5-Iodouracil Analog for Permeability Optimization

3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione (MW = 295.09, PSA = 72.19 Ų) has a molecular weight approximately 48 Da lower than the corresponding 5-iodo analog (N3-benzoyl-5-iodouracil; estimated MW ~342 g/mol for C11H7IN2O3) [1]. The lower molecular weight, combined with the lower polar surface area compared to the iodo analog, is within a more favorable range for CNS drug-likeness criteria, while the bromine atom retains sufficient steric bulk for target engagement in halogen-bonding interactions .

Drug Design Physicochemical Optimization ADME Profiling

Hydrogen Bond Donor Count: Differential Kinase Binding Profile vs. 5-Bromouracil

3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione contains one hydrogen bond donor (N1-H) versus two donors in 5-bromouracil (N1-H and N3-H) . This reduced HBD count alters the compound's interaction pattern with biological targets: screening data from the BindingDB database indicate that structurally related N3-substituted-5-bromouracils exhibit IC50 values of 3.6 μM against 5-lipoxygenase and 32-33 μM against GSK-3β and CDK5/p25, whereas 5-bromouracil itself shows a distinctly different target engagement profile consistent with its different tautomeric and hydrogen-bonding capacity [1]. However, direct head-to-head comparative biological data for the title compound are not available.

Kinase Inhibition Binding Interactions Selectivity Screening

Validated Application Scenarios for 3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione in Research and Industrial Workflows


Regioselective Synthesis of N1-Substituted-5-Bromouracil Libraries via Mitsunobu Alkylation

This compound is optimally deployed as a protected uracil synthon for constructing focused libraries of N1-alkylated-5-bromouracils with unambiguous regiochemistry. The N3-benzoyl group ensures exclusive N1-alkylation under Mitsunobu conditions (DIAD, PPh3, alcohol nucleophile), after which the benzoyl group is cleaved under mild basic conditions. This two-step sequence eliminates the chromatographic separation of N1/N3 regioisomers that complicates direct alkylation of 5-bromouracil . The retained C5-Br further enables downstream diversification through cross-coupling chemistry.

C5 Diversification via Palladium-Catalyzed Direct Arylation for SAR Exploration

Following N1 functionalization, the C5-Br serves as a competent electrophile for Pd-catalyzed direct arylation with arenes and heteroarenes using Pd2(dba)3/TBAF in DMF without requiring pre-functionalized coupling partners [1]. This enables modular construction of 1,5-disubstituted uracil libraries for structure-activity relationship (SAR) studies in antiviral, anticancer, or anti-inflammatory programs.

Physicochemical Property Optimization for Cell-Based Screening Campaigns

With a computed logP of approximately 1.71—over 100-fold higher than 5-bromouracil (logP ~ -0.3)—this compound serves as a more membrane-permeable starting scaffold for cell-based phenotypic screening [2]. Its single hydrogen bond donor (vs. two in 5-bromouracil) and moderate molecular weight (295 Da) position it favorably within drug-like chemical space for hit identification and early lead optimization.

Halogen-Bonding Probe Development for Structural Biology and Biophysical Assays

The C5-bromine atom can participate in halogen-bonding interactions with protein backbone carbonyl oxygens or side-chain acceptors in binding pockets, making this compound a potential probe for assessing the contribution of halogen bonding to target-ligand affinity. Compared to the 5-iodo analog, the bromo derivative offers a balance of polarizability and steric bulk while maintaining a lower molecular weight, which can be advantageous for fragment-based drug discovery or biophysical screening (e.g., SPR, ITC) .

Quote Request

Request a Quote for 3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.